Marizomib

Descripción general

Descripción

Salinispora tropica y Salinispora arenicola. Este compuesto ha llamado la atención por su potencial como agente anticancerígeno, particularmente en el tratamiento del mieloma múltiple y otros tumores sólidos .

Aplicaciones Científicas De Investigación

Marizomib tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la síntesis orgánica compleja y los mecanismos de reacción.

Biología: Investigado por sus efectos en los procesos celulares, particularmente la degradación de proteínas.

Medicina: Se encuentra en ensayos clínicos para el tratamiento del mieloma múltiple y otros cánceres.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Marizomib se sintetiza mediante una serie compleja de reacciones que comienzan a partir de moléculas orgánicas simples. La ruta sintética típicamente involucra la formación de un núcleo bicíclico de γ-lactama-β-lactona densamente funcionalizado, que es una característica distintiva de la estructura de this compound. Los pasos clave en la síntesis incluyen:

Formación del núcleo de γ-lactama-β-lactona: Esto implica reacciones de ciclación bajo condiciones controladas.

Funcionalización: Introducción de grupos funcionales como la cadena lateral cloroetil y el grupo hidroximetil a través de reacciones de sustitución.

Purificación: El producto final se purifica mediante técnicas cromatográficas para lograr una alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound involucra procesos de fermentación utilizando la bacteria marina Salinispora tropica. Las bacterias se cultivan en biorreactores grandes bajo condiciones específicas que promueven la producción de this compound. Luego, el compuesto se extrae del cultivo bacteriano y se purifica a través de una serie de pasos cromatográficos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Marizomib experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: La cadena lateral cloroetil puede sufrir reacciones de sustitución para introducir diferentes sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse para reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden alterar potencialmente su actividad biológica .

Mecanismo De Acción

Marizomib ejerce sus efectos inhibiendo irreversiblemente el proteasoma, un complejo proteico responsable de la degradación de proteínas innecesarias o dañadas. Se dirige a las tres actividades enzimáticas del proteasoma 20S: actividades quimotripsina-like, tripsina-like y caspasa-like. Al inhibir el proteasoma, this compound interrumpe la homeostasis de proteínas, lo que lleva a la acumulación de proteínas tóxicas y finalmente induce la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Marizomib a menudo se compara con otros inhibidores del proteasoma como Bortezomib y Carfilzomib.

Bortezomib: El primer inhibidor del proteasoma aprobado para uso clínico. Inhibe reversiblemente el proteasoma y se utiliza para tratar el mieloma múltiple y el linfoma de células del manto.

Carfilzomib: Un inhibidor del proteasoma de segunda generación que inhibe irreversiblemente el proteasoma y se utiliza para el mieloma múltiple.

Singularidad de this compound

This compound es único por su capacidad de inhibir irreversiblemente las tres actividades enzimáticas del proteasoma y su capacidad de cruzar la barrera hematoencefálica, lo que lo convierte en un candidato prometedor para el tratamiento de malignidades del sistema nervioso central .

Lista de Compuestos Similares

- Bortezomib

- Carfilzomib

- Ixazomib

El mecanismo de acción distinto de this compound y la inhibición del proteasoma de amplio espectro lo convierten en un compuesto valioso en la lucha continua contra el cáncer .

Actividad Biológica

Marizomib, also known as salinosporamide A, is a potent irreversible proteasome inhibitor derived from marine organisms. Its unique mechanism of action and ability to cross the blood-brain barrier (BBB) make it a promising candidate for treating various malignancies, particularly those affecting the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and research findings.

This compound irreversibly inhibits the 20S proteasome, which is crucial for protein degradation in cells. By blocking this pathway, this compound leads to the accumulation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins. This results in increased apoptosis in cancer cells, particularly in those resistant to other treatments.

Key features of this compound's action include:

- Inhibition of all three enzymatic activities of the proteasome: chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities.

- Induction of reactive oxygen species (ROS) production, contributing to cellular stress and apoptosis.

- Activation of caspases, particularly caspase-3, which plays a critical role in the apoptosis pathway .

Pharmacokinetics and CNS Penetration

This compound demonstrates significant CNS penetration, with studies showing that it can achieve approximately 30% of blood levels in brain tissue. This property is particularly beneficial for treating CNS tumors such as glioblastoma and multiple myeloma with CNS involvement .

The pharmacokinetic profile includes:

- Short plasma half-life : Ranges from 2 to 30 minutes.

- Large volume of distribution , indicating extensive tissue uptake .

Clinical Applications

This compound is currently being investigated in various clinical settings:

- Multiple Myeloma : Clinical trials have shown that this compound can be effective in relapsed or refractory multiple myeloma (RRMM), often in combination with other agents like dexamethasone. It has been well tolerated and has demonstrated activity even in heavily pretreated patients .

- Malignant Gliomas : In phase I/II trials for recurrent glioblastoma, this compound has been evaluated both as monotherapy and in combination with bevacizumab. Preliminary results indicate potential efficacy with manageable safety profiles .

- Combination Therapies : this compound has shown synergistic effects when combined with other treatments such as bortezomib and lenalidomide, enhancing its anti-tumor activity across various malignancies .

Efficacy in Preclinical Models

Numerous preclinical studies have established this compound's effectiveness against different cancer types:

- Glioma Models : In rodent models, this compound significantly inhibited glioma cell proliferation and invasion while inducing apoptosis. The treatment led to prolonged survival in mice implanted with glioma xenografts .

- Synergistic Effects : Studies have reported enhanced efficacy when this compound is used alongside other chemotherapeutic agents, indicating its potential to overcome resistance mechanisms present in various tumor types .

Case Studies

- Case Study 1 : A patient with recurrent glioblastoma treated with this compound demonstrated a partial response after several cycles, highlighting its potential as a therapeutic option for this challenging condition.

- Case Study 2 : In a cohort of patients with RRMM, those receiving this compound showed improved outcomes compared to historical controls, suggesting its role as an effective treatment alternative .

Summary of Clinical Trials

| Trial Name | Phase | Indication | Key Findings |

|---|---|---|---|

| NCT00396864 | I | Solid tumors & lymphoma | Well tolerated; activity observed |

| NCT02330562 | I/II | Recurrent glioblastoma | Safety and preliminary efficacy established |

| EORTC 1709/CCTG CE.8 | III | Newly diagnosed glioblastoma | No significant difference in overall survival compared to standard treatments |

Propiedades

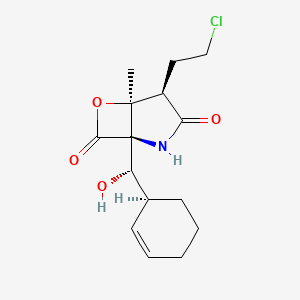

IUPAC Name |

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWSFRIPKNWYAO-SHTIJGAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904019 | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437742-34-2 | |

| Record name | (-)-Salinosporamide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marizomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marizomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARIZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Marizomib?

A: this compound exerts its anti-cancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular complex responsible for degrading damaged or unnecessary proteins. [, , , , , , , ] It targets and inhibits all three proteolytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). [, , , ]

Q2: How does this compound's irreversible binding mechanism contribute to its efficacy?

A: Unlike some reversible proteasome inhibitors, this compound's irreversible binding leads to prolonged proteasome inhibition. This sustained effect allows for greater and longer-lasting disruption of cellular processes reliant on proteasomal degradation, potentially contributing to its enhanced anti-tumor activity. [, , ]

Q3: How does this compound's inhibition of the proteasome lead to cancer cell death?

A: this compound-mediated proteasome inhibition disrupts critical cellular pathways within cancer cells. It leads to the accumulation of cell cycle inhibitors like p21 and p27, ultimately suppressing tumor cell proliferation. [] Additionally, this compound inhibits oxidative phosphorylation, further compromising cancer cell survival. [] These effects, along with others, trigger apoptosis, a programmed cell death mechanism, in cancer cells. [, , , , , , , , ]

Q4: Does this compound affect the unfolded protein response (UPR)?

A: Research suggests that this compound induces the transient expression of UPR pathway genes, including sustained upregulation of the SQSTM1 gene, in glioblastoma cells. Combining this compound with histone deacetylase inhibitors amplified UPR gene upregulation and enhanced anti-proliferative effects. []

Q5: What role does caspase-8 play in this compound's mechanism of action?

A: Studies indicate that caspase-8, a key apoptotic protease, plays a significant role in the sensitivity of cancer cells to this compound, particularly when combined with histone deacetylase inhibitors. [] This suggests that this compound may preferentially engage the caspase-8 pathway to induce apoptosis in specific contexts.

Q6: Does this compound impact reactive oxygen species (ROS) production?

A: this compound treatment has been linked to increased ROS production in cancer cells. This ROS surge contributes to this compound-induced apoptosis, and using ROS quenching agents like N-acetyl cysteine can suppress these effects. [, ]

Q7: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C15H18ClNO5, and its molecular weight is 327.76 g/mol. [, ]

Q8: Are there specific structural features of this compound that contribute to its unique activity?

A: this compound possesses a distinct β-lactone-γ-lactam structure, setting it apart from other proteasome inhibitors like bortezomib and carfilzomib. [] This unique structure, along with its chloroethyl group, contributes to its ability to irreversibly bind to the proteasome and exert prolonged inhibitory effects. [] Additionally, its lipophilic nature enables it to cross the blood-brain barrier, a significant advantage in treating brain cancers like glioblastoma. [, , , ]

Q9: What is the pharmacokinetic profile of this compound?

A: this compound exhibits a rapid elimination half-life of less than 30 minutes, coupled with a high volume of distribution (15-416 L) and clearance (0.9-22 L/minute). [] This rapid elimination profile necessitates frequent dosing to maintain therapeutic levels.

Q10: How is this compound's pharmacodynamic activity assessed in clinical settings?

A: Whole blood analysis serves as a valuable pharmacodynamic marker for monitoring this compound's proteasome inhibitory activity in patients. [, ] By measuring the inhibition of CT-L, T-L, and C-L activities in blood samples, clinicians can assess the drug's effectiveness and tailor treatment regimens accordingly.

Q11: Can you elaborate on the significance of this compound's ability to cross the blood-brain barrier?

A: The blood-brain barrier poses a formidable challenge for delivering drugs to the central nervous system. This compound's ability to cross this barrier is critical, allowing it to reach therapeutic concentrations in the brain and effectively target brain tumors like glioblastoma. [, , , , ]

Q12: What preclinical models have been used to evaluate this compound's efficacy?

A: Researchers have employed various preclinical models, including cell lines and patient-derived xenografts, to investigate this compound's anti-cancer activity. In vitro studies using multiple myeloma, leukemia, glioblastoma, and breast cancer cell lines have shown promising results. [, , , , , , , , ] Additionally, in vivo studies using xenograft models have demonstrated efficacy in inhibiting tumor growth and metastasis in myeloma, glioblastoma, and breast cancer. [, , , , ]

Q13: What have clinical trials revealed about this compound's efficacy in glioblastoma?

A: While preclinical data showed promise, the recently completed phase III trial (EORTC 1709/CCTG CE.8) investigating this compound in newly diagnosed glioblastoma patients did not demonstrate an improvement in overall survival or progression-free survival compared to standard therapy. [, ]

Q14: What are the potential future directions for this compound research?

A14: Future research should focus on:

- Identifying predictive biomarkers: This would allow for the selection of patients most likely to benefit from this compound therapy. []

- Optimizing combination therapies: Exploring synergistic combinations of this compound with other anti-cancer agents, such as histone deacetylase inhibitors or glycolysis inhibitors, may enhance its efficacy. [, , , , ]

- Overcoming resistance: Further investigations are needed to fully elucidate and counteract mechanisms of resistance to this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.